molecular formula C6H3F2NO2S B6330407 2,3-Difluoro-6-nitro-thiophenol CAS No. 1803828-06-9

2,3-Difluoro-6-nitro-thiophenol

Cat. No. B6330407
CAS RN: 1803828-06-9
M. Wt: 191.16 g/mol
InChI Key: VYJPGNCILOCSCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Difluoro-6-nitro-thiophenol (DFNTP) is an organic compound with the molecular formula C6H3F2NO2S. It is a yellow-colored crystalline solid that is soluble in organic solvents. It has a wide range of applications in the fields of synthetic organic chemistry, materials science, and biochemistry. DFNTP is a useful intermediate for the synthesis of a variety of organic molecules and materials, including pharmaceuticals, dyes, and polymers. It is also used as a catalyst in various biochemical and physiological processes.

Scientific Research Applications

2,3-Difluoro-6-nitro-thiophenol is used in a variety of scientific research applications, including in the synthesis of pharmaceuticals, dyes, and polymers. It is also used as a catalyst in various biochemical and physiological processes. It has been used as a reagent for the synthesis of 3-alkylthiophenols, for the synthesis of fluoroalkylthiophenols, and for the synthesis of 2,3-difluoro-6-nitrothiophenols. 2,3-Difluoro-6-nitro-thiophenol has also been used in the synthesis of 2,3-difluoro-6-nitrothiophenol derivatives.

Mechanism of Action

The mechanism of action of 2,3-Difluoro-6-nitro-thiophenol is not fully understood. However, it is believed that the compound acts as a catalyst in various biochemical and physiological processes. It is believed that the compound binds to a specific enzyme or receptor in the body, which then triggers a reaction. This reaction then leads to the synthesis of various organic molecules and materials.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,3-Difluoro-6-nitro-thiophenol are not fully understood. However, it is believed that the compound may have a variety of effects on the body. It is believed that the compound may have an effect on the metabolism of certain drugs, as well as on the synthesis of certain hormones. In addition, the compound may have an effect on the production of certain enzymes, as well as on the production of certain proteins.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Difluoro-6-nitro-thiophenol in laboratory experiments include its low cost, its low toxicity, and its ease of use. Additionally, 2,3-Difluoro-6-nitro-thiophenol is a stable compound, and it is relatively easy to store and handle. However, 2,3-Difluoro-6-nitro-thiophenol is not very soluble in water, and it is not very effective in catalyzing reactions at low temperatures.

Future Directions

There are a variety of potential future directions for the use of 2,3-Difluoro-6-nitro-thiophenol. One possible direction is to use the compound as a catalyst for the synthesis of more complex organic molecules and materials. Additionally, further research could be conducted to investigate the potential biochemical and physiological effects of 2,3-Difluoro-6-nitro-thiophenol. Finally, it may be possible to develop new methods for the synthesis of 2,3-Difluoro-6-nitro-thiophenol, which could lead to more efficient production of the compound.

Synthesis Methods

2,3-Difluoro-6-nitro-thiophenol can be synthesized by a variety of methods, including both chemical and enzymatic methods. Chemical methods include the reaction of 2-fluorothiophenol with nitric acid, the reaction of 2-nitrothiophenol with difluoromethane, and the reaction of 2-fluorothiophenol with difluoromethyl nitrite. Enzymatic methods include the reaction of 2-fluorothiophenol with nitrate reductase, the reaction of 2-nitrothiophenol with nitrate reductase and the reaction of 2-fluorothiophenol with nitrate reductase.

properties

IUPAC Name

2,3-difluoro-6-nitrobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F2NO2S/c7-3-1-2-4(9(10)11)6(12)5(3)8/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJPGNCILOCSCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])S)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-nitro-thiophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.